molecular formula C₁₁H₉D₉O B1152862 2-Pentylidenecyclohexanone-d9

2-Pentylidenecyclohexanone-d9

Cat. No.: B1152862
M. Wt: 175.32
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pentylidenecyclohexanone-d9 (CAS: 25677-40-1) is a deuterated analog of 2-Pentylidenecyclohexanone, where nine hydrogen atoms in the pentylidene chain are replaced with deuterium. This isotopic labeling enhances its utility in mechanistic studies, metabolic tracing, and analytical applications such as nuclear magnetic resonance (NMR) spectroscopy . Structurally, it features a cyclohexanone ring with a (2Z)-configured pentylidene substituent.

Properties

Molecular Formula

C₁₁H₉D₉O

Molecular Weight

175.32

Origin of Product

United States

Comparison with Similar Compounds

Non-Deuterated Analog: 2-Pentylidenecyclohexanone

Property 2-Pentylidenecyclohexanone-d9 2-Pentylidenecyclohexanone (Non-deuterated)
Molecular Weight Higher (due to deuterium substitution) Lower (C₁₁H₁₈O)
Stability Enhanced kinetic isotope effect Standard stability under ambient conditions
Analytical Use NMR internal standard, isotopic tracing Limited to non-isotopic applications
Synthetic Role Modifies reaction pathways in catalysis Standard substrate for dialkylphenol synthesis

Key Insight: The deuterated form is preferred in studies requiring isotopic discrimination, whereas the non-deuterated compound serves as a cost-effective alternative for general synthesis.

Benzylidenecyclohexanone Derivatives

Benzylidenecyclohexanone compounds (e.g., benzylidene derivatives) share structural similarities but differ in substitution patterns. For example, the patent-pending synthesis of 2-benzylphenol compounds involves dehydrogenation of benzylidenecyclohexanone derivatives under mild conditions .

Feature This compound Benzylidenecyclohexanone Derivatives
Substituent Pentylidene (aliphatic chain) Benzylidene (aromatic ring)
Synthetic Application Dialkylphenol synthesis (Zr catalyst) 2-Benzylphenol synthesis (dehydrogenation)
Isomer Control Not explicitly documented High selectivity for isomer-free products

Key Insight: The aromatic benzylidene group in derivatives enables selective phenol synthesis, while the aliphatic pentylidene group in this compound favors alkylphenol formation.

Other Cyclohexanone-Based Fragrance Compounds

Cyclohexanone derivatives like damascones and ionones are structurally related but differ in functional groups:

Compound Functional Group Key Difference
This compound Pentylidene chain Deuterated for isotopic studies
β-Damascone Unsaturated ketone Used in floral fragrances, no deuterated analog
α-Ionone Cyclic terpene Citrus/musk notes; distinct synthesis route

Key Insight: Unlike terpene-derived fragrance compounds, this compound’s utility lies in its isotopic labeling rather than scent profile.

Research Findings and Data

Comparative Stability

This makes them suitable for long-term storage in fragrance applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.